

The Molecular Target of ML-SI1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: ML-SI1
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Abstract

ML-SI1 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Cation Channel, Mucolipin Subfamily, Member 1 (TRPML1). This channel is a crucial component of the endolysosomal system, playing a significant role in lysosomal calcium homeostasis, autophagy, and vesicular trafficking. As a racemic mixture, **ML-SI1** has been instrumental in elucidating the physiological and pathological functions of TRPML1. This document provides a comprehensive overview of the molecular target of **ML-SI1**, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization.

Primary Molecular Target: TRPML1

ML-SI1 is a synthetic, cell-permeable inhibitor of the TRPML cation channel family, with a pronounced selectivity for TRPML1.[1][2][3] TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[4][5] It is essential for maintaining lysosomal physiological functions, including the regulation of lysosomal pH, calcium release, and membrane fusion events.[4][5]

Quantitative Data: Inhibitory Activity of ML-SI1

The inhibitory potency of **ML-SI1** against TRPML1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter for its activity.

Target	Reported IC50	Comments	References
TRPML1	15 μ M	Racemic mixture.	[1][2][3]
TRPML2	Weak effect	-	[2][4]
TRPML3	Not specified	-	

Mechanism of Action

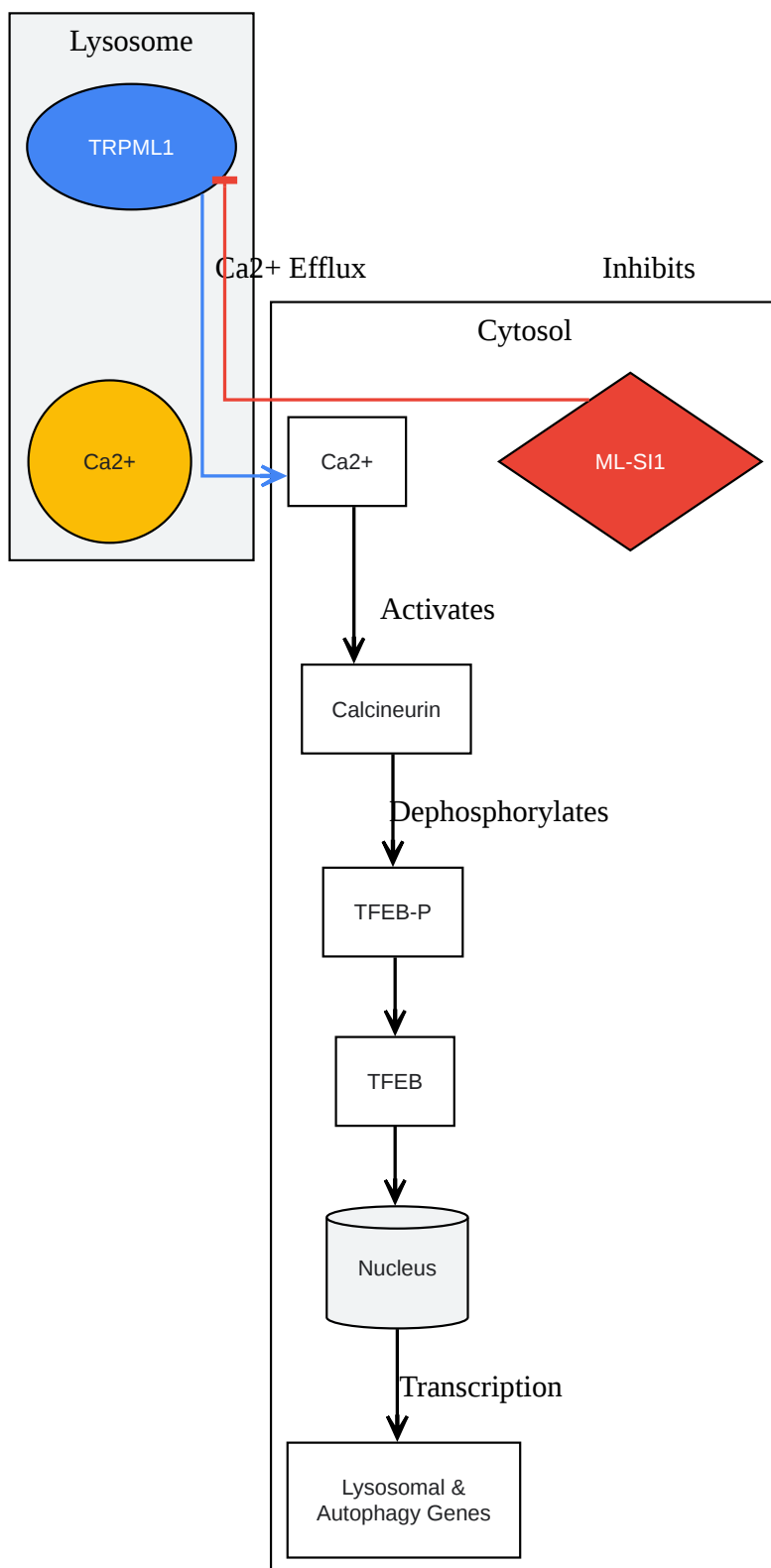
ML-SI1 functions as an inhibitor of TRPML1-mediated cation flux.[1][2] Its inhibitory activity has been characterized as activator-dependent, meaning it is more effective in the presence of a channel agonist, such as ML-SA1.[4] Structurally, **ML-SI1** is a racemic mixture of inseparable diastereomers.[2][4] Cryo-electron microscopy studies of the related inhibitor ML-SI3 have shown that it binds to a hydrophobic pocket within the transmembrane domain of TRPML1, the same site occupied by the synthetic agonist ML-SA1.[6] This suggests a competitive or allosteric mechanism of inhibition where **ML-SI1** prevents the conformational changes required for channel opening.

Signaling Pathways Modulated by ML-SI1

By inhibiting TRPML1, **ML-SI1** impacts several downstream signaling pathways critical for cellular homeostasis.

Lysosomal Calcium Signaling

TRPML1 is a primary channel for calcium release from the lysosome. **ML-SI1** blocks this efflux, leading to an accumulation of calcium within the lysosome and a blunting of cytosolic calcium signals that originate from this organelle.[5] This has profound effects on calcium-dependent processes such as the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB).[5]

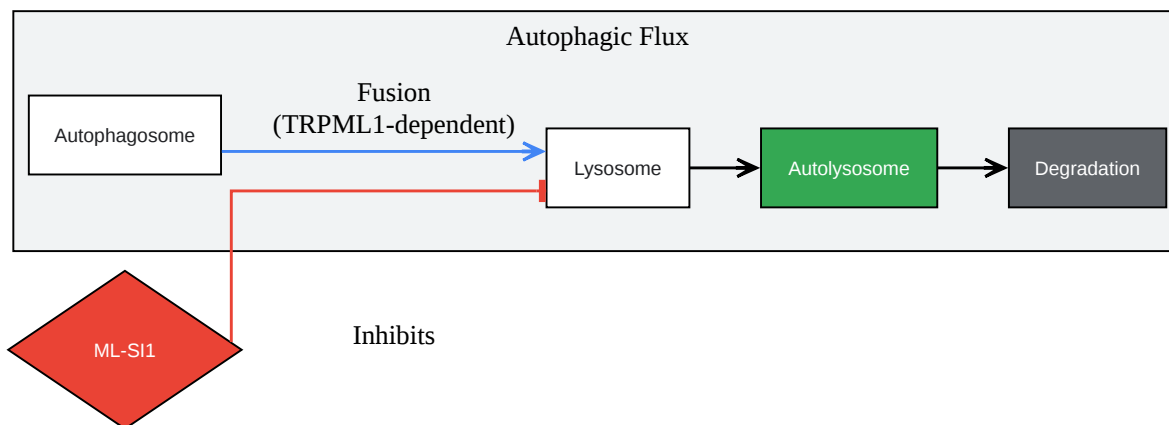


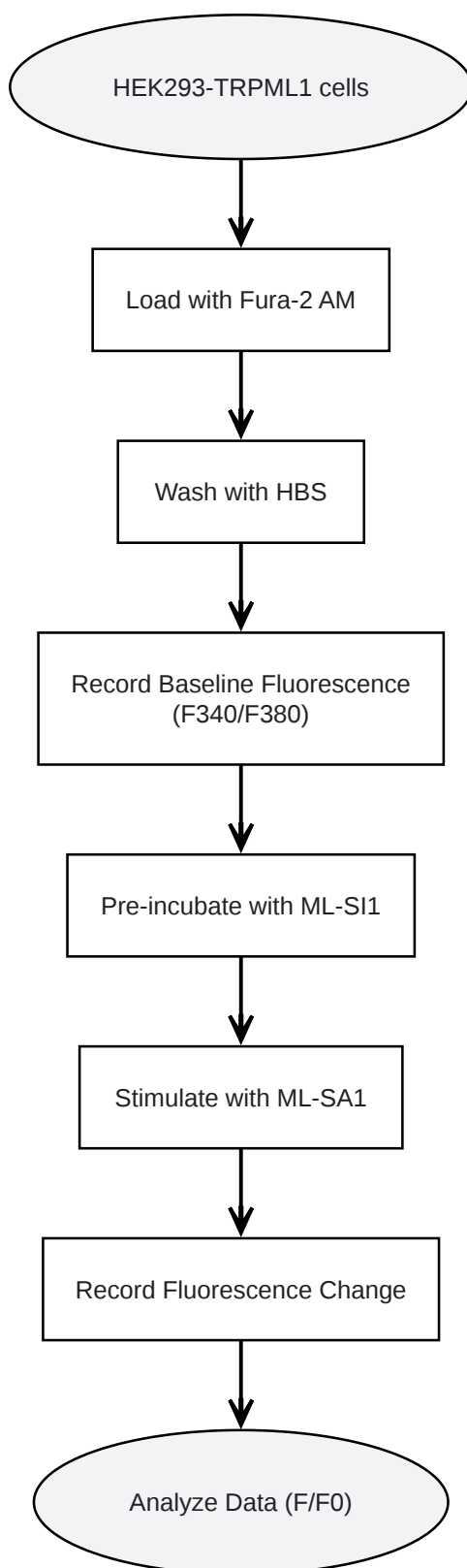
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Figure 1: ML-SI1 inhibits TRPML1-mediated Ca²⁺ efflux from the lysosome, thereby preventing the activation of calcineurin and the subsequent nuclear translocation of TFEB.

Autophagy

TRPML1 plays a critical role in the autophagic process, particularly in the fusion of autophagosomes with lysosomes to form autolysosomes. Inhibition of TRPML1 by **ML-SI1** can impair autophagic flux, leading to an accumulation of autophagosomes.[1][5]





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- To cite this document: BenchChem. [The Molecular Target of ML-SI1: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824744/docs#the-molecular-target-of-ml-si1-an-in-depth-technical-guide>]

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